Minamestane
Overview
Description
Minamestane is a steroidal aromatase inhibitor that was developed as an antineoplastic agent. It was initially researched by Farmitalia-Carlo Erba in the mid-1990s but was never marketed . Unlike other steroidal aromatase inhibitors such as formestane and exemestane, this compound does not exhibit androgenic properties .
Preparation Methods
The synthesis of minamestane involves several steps. One of the synthetic routes includes the reaction of a precursor compound with lithium chloride and lithium carbonate in hot dimethylformamide to produce 4-chloroandrosta-1,4,6-triene-3,17-dione. This intermediate is then treated with ammonium hydroxide in dioxane at 90°C in a pressure vessel to yield this compound .
Chemical Reactions Analysis
Minamestane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at different positions on the steroidal backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As an irreversible aromatase inhibitor, it is used in research to understand enzyme inhibition mechanisms.
Biology: It is used to study the role of aromatase in biological systems.
Industry: Although not marketed, its synthesis and properties are of interest in the pharmaceutical industry for the development of new drugs.
Mechanism of Action
Minamestane exerts its effects by irreversibly inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, this compound reduces estrogen levels, which can help in the treatment of estrogen-dependent cancers . The molecular target of this compound is the aromatase enzyme, and it acts by binding to the active site and preventing the enzyme from catalyzing the conversion reaction.
Comparison with Similar Compounds
Minamestane is unique among steroidal aromatase inhibitors due to its lack of androgenic properties. Similar compounds include:
Formestane: Another steroidal aromatase inhibitor with androgenic properties.
Exemestane: A steroidal aromatase inhibitor used in the treatment of breast cancer.
Plomestane: Another aromatase inhibitor with similar properties.
This compound’s uniqueness lies in its irreversible inhibition of aromatase without exhibiting androgenic effects, making it a valuable compound for research in hormone-dependent cancers.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-4-amino-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h3-4,8,10-13H,5-7,9,20H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKHYLIFCYPHQW-KZQROQTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C(C(=O)C=CC34C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C(C(=O)C=C[C@]34C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883152 | |
Record name | Minamestane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105051-87-4 | |
Record name | 4-Aminoandrosta-1,4,6-triene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105051-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Minamestane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105051874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Minamestane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MINAMESTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J02058ABVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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